molecular formula C7H7NO B560892 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 100465-39-2

2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B560892
CAS No.: 100465-39-2
M. Wt: 121.139
InChI Key: JVQPCDUDYDAIKD-UHFFFAOYSA-N
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Description

. This compound is characterized by its bicyclic structure, which includes a lactam ring fused to a cyclopentene ring. It is widely used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-cyclopentene-1-carboxylic acid with acetic anhydride, followed by cyclization to form the bicyclic lactam . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of continuous flow reactors and automated control systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include oxo derivatives, amines, and substituted lactams, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one include:

Uniqueness

The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and fine chemicals .

Biological Activity

2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The molecular formula is C7H9NC_7H_9N, and it possesses a nitrogen atom within its bicyclic framework, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in certain leukemia cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Pathways : It could modulate signaling pathways associated with apoptosis and cell survival.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative damage in cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerHL-60 (leukemia)10
NeuroprotectionPC12 (neuronal)20

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various bicyclic compounds, this compound demonstrated significant inhibition against E. coli with an IC50 value of 15 µM. This suggests potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

Research published in Journal of Medicinal Chemistry explored the effects of this compound on HL-60 leukemia cells, revealing an IC50 value of 10 µM and indicating its potential as an anticancer agent through apoptosis induction.

Case Study 3: Neuroprotective Effects

A study involving PC12 neuronal cells indicated that this compound could reduce oxidative stress-induced cell death, with an IC50 value of 20 µM, suggesting its utility in neuroprotective applications.

Properties

IUPAC Name

2-ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-8-6-4-3-5(6)7(8)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPCDUDYDAIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2C=CC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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